ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate
Description
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
CAS No. |
2694734-84-2 |
|---|---|
Molecular Formula |
C9H12F2N2O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the difluoroacetylation of a pyrazole derivative. One common method involves the reaction of 1-methyl-1H-pyrazole with ethyl 3,3-difluoro-2-oxopropanoate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using phase-transfer catalysts and efficient purification techniques. The use of phase-transfer catalysts helps in achieving higher yields and purity by facilitating the transfer of reactants between different phases. Industrial production also involves the use of advanced crystallization techniques to isolate the product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The pyrazole ring provides a scaffold that can interact with various biological targets, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,3-difluoro-3-(1-phenyl-1H-pyrazol-3-yl)propanoate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Ethyl 3,3-difluoro-3-(1-methyl-1H-indol-3-yl)propanoate: Similar structure but with an indole ring instead of a pyrazole ring
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
